2,3-Difluoro-5-methylbenzyl alcohol belongs to the class of organofluorine compounds, characterized by the presence of a carbon-fluorine bond. This class of compounds is of significant interest in medicinal chemistry, materials science, and agrochemicals due to the unique properties imparted by fluorine substitution [, ].
2,3-Difluoro-5-methylbenzyl alcohol is a fluorinated aromatic alcohol with the molecular formula C9H10F2O and a molecular weight of 188.17 g/mol. This compound is characterized by the presence of two fluorine atoms located at the 2 and 3 positions of the benzene ring, along with a methyl group at the 5 position and a hydroxyl group (-OH) attached to the benzyl carbon. Its synthesis and applications are of significant interest in organic chemistry, medicinal chemistry, and materials science.
2,3-Difluoro-5-methylbenzyl alcohol can be synthesized through various chemical methods, primarily involving the fluorination of 5-methylbenzyl alcohol. The availability of starting materials and fluorinating agents influences its production in both laboratory and industrial settings.
This compound belongs to the class of difluorobenzyl alcohols, which are aromatic compounds featuring fluorine substituents. It is classified under organic compounds due to its carbon-based structure and functional groups.
The synthesis of 2,3-Difluoro-5-methylbenzyl alcohol typically involves electrophilic aromatic substitution, where fluorine atoms are introduced into the benzene ring. Common fluorinating agents include Selectfluor and N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require controlled temperatures and solvents to optimize yield and purity.
2,3-Difluoro-5-methylbenzyl alcohol can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and yields. For instance, oxidation reactions typically require careful control of reaction time and temperature to avoid overoxidation.
The mechanism of action for 2,3-Difluoro-5-methylbenzyl alcohol varies based on its application:
Relevant analyses such as NMR spectroscopy or mass spectrometry can be employed to confirm structural integrity and purity during synthesis.
Regioselective introduction of fluorine atoms into the benzyl alcohol scaffold represents a fundamental synthetic challenge due to the similar reactivity of aromatic positions. For 2,3-difluoro-5-methylbenzyl alcohol (CAS 1378816-28-4), cyclopropenium-based fluorination reagents (CpFluors) have demonstrated superior regiocontrol compared to classical agents like DAST or Deoxo-Fluor. CpFluors, particularly 3,3-difluoro-1,2-diarylcyclopropenes with electron-rich aryl substituents (e.g., p-methoxyphenyl), facilitate fluorination via stabilized alkoxycyclopropenium cation intermediates. This electronic tuning suppresses competing cyclopropenone acetal formation—a major side pathway—yielding target fluorobenzyl alcohols with >70% efficiency in model systems [2] [6].
The electronic sensitivity of these reagents enables unique selectivity in polyol substrates. For instance, in longer-chain diols, preferential fluorination occurs at electron-rich alcohol sites due to facilitated cation formation. This contrasts with sulfur-based reagents, which exhibit weaker substrate selectivity. Computational analyses reveal that ortho-fluorine atoms induce conformational locking via OH···F hydrogen bonding (HB), directing subsequent substitutions to the meta position—a critical factor enabling the precise 2,3-difluoro pattern observed in the target molecule [3] [6].
Table 1: Performance of CpFluor Reagents in Benzyl Alcohol Fluorination
CpFluor Aryl Substituent | Reaction Yield (%) | Major Byproduct | Relative Rate (krel) |
---|---|---|---|
Phenyl | 42 | 2,3-Diphenylacrylate | 1.0 |
o-Methoxyphenyl | 60 | Cyclopropenone | 2.8 |
p-Methoxyphenyl | 70 | Trace cyclopropenone | 4.1 |
2,4-Dimethoxyphenyl | 68 | None | 3.9 |
The aldehyde precursor 2,3-difluoro-5-methylbenzaldehyde undergoes efficient carbonyl reduction to the benzyl alcohol derivative via palladium-catalyzed transfer hydrogenation. Sodium formate serves as an ideal hydrogen donor in DMF/water mixtures, enabling quantitative conversion at 80°C within 4 hours using 5 mol% Pd/C. This method surpasses borohydride reductions by tolerating halogenated impurities common in fluorinated intermediates [7].
Critical to byproduct management is controlling decarboxylation side reactions. Low water content (<10 vol%) and neutral pH minimize 3,3-difluoro-1,2-diarylcyclopropene formation—a side product arising from aldehyde decarbonylation. Catalyst poisoning by fluoride ions is mitigated through pre-treatment with calcium carbonate scavengers, extending Pd/C lifetime by >5 cycles without significant activity loss. The process achieves 92–95% isolated yields with ppm-level residual metal contamination [5] [7].
Non-polar solvents like 1,2-dichloroethane (DCE) or chlorobenzene are essential for cyclopropenium-mediated fluorinations due to their low basicity, which prevents cation quenching. Lewis basic solvents (THF, acetonitrile) reduce yields by >80% by competing with fluoride delivery [6]. Temperature profiles reveal two critical regimes: fluorination proceeds optimally at 80–100°C in non-glass reactors (PTFE) to prevent HF-induced etching, while hydrogenation requires lower temperatures (60–80°C) to suppress decarbonylation [2] [6].
Conformational effects significantly influence reaction outcomes. Ortho-fluorine atoms enhance hydrogen-bond acidity (pKAHY = 0.94–1.98), promoting intramolecular OH···F interactions that stabilize transition states. IR spectroscopy confirms a 15–30 cm-1 redshift in νOH for ortho-fluorinated benzyl alcohols in CCl4, indicating HB strength that directs regiochemistry in electrophilic substitutions [3].
Table 2: Solvent and Temperature Parameters for Key Steps
Synthetic Step | Optimal Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
CpFluor Fluorination | 1,2-Dichloroethane | 80–100 | 12–24 | 70 |
Transfer Hydrogenation | DMF/H2O (9:1) | 80 | 4 | 95 |
Purification | Toluene | 0–5 | – | 98 (recovery) |
The synthesis of precursors for 2,3-difluoro-5-methylbenzyl alcohol faces competing directing effects from fluorine and methyl groups. Electrophilic bromination or formylation of 1,3-difluoro-5-methylbenzene illustrates this complexity: fluorine exerts a strong ortho/para-directing effect, while the methyl group activates adjacent positions. Experimental data shows bromination occurs preferentially at the para-position to fluorine (C4) rather than ortho to methyl (C2), with a 4:1 regioselectivity ratio [4] [9].
Steric and electronic modulation alters this balance. Ortho-fluorine induces a 10–15° out-of-plane tilt in the C–F bond, weakening its mesomeric influence. Simultaneously, the methyl group’s hyperconjugation stabilizes partial positive charge development at C2/C6 during electrophilic attack. In difluorinated systems, this enables selective functionalization at C4 (between fluorines) or C6 (ortho to methyl), depending on catalyst choice. Radical difluoromethylation using α,α-difluorophenylacetic acid under oxidative conditions achieves 75–89% yields at C4 when electron-withdrawing substituents are absent [4] [8].
Scalable production integrates continuous flow chemistry to address exothermicity and reagent hazards. The fluorination step employs PTFE microreactors with segmented gas-liquid flow, enabling precise temperature control (100±2°C) and minimizing HF accumulation. This design reduces byproduct formation from 40% to <8% compared to batch reactors [6] [7].
Recycling protocols enhance sustainability: Pd/C catalysts are regenerated via acetic acid washes, maintaining >90% activity over 10 cycles. CpFluor reagents are recovered via crystallization from toluene/heptane mixtures, achieving 85% purity for reuse. The process converges in a telescoped sequence: halogenated toluene → aldehyde (formylation) → alcohol (hydrogenation) → fluorinated product, eliminating intermediate isolation and reducing waste by 40% [5] [7].
Table 3: Industrial Process Scalability Solutions
Challenge | Solution | Scale-Up Impact |
---|---|---|
HF corrosion | PTFE-lined reactors | Eliminates glass etching |
Catalyst poisoning | Calcium carbonate scavengers | Enables Pd/C reuse (10 cycles) |
CpFluor degradation | Low-temperature crystallization | 85% reagent recovery |
Thermal runaway risk | Microreactor dilution zones | Enables 100 g/h throughput |
Comprehensive Compound List
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